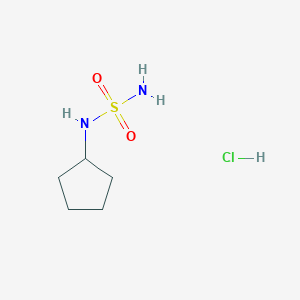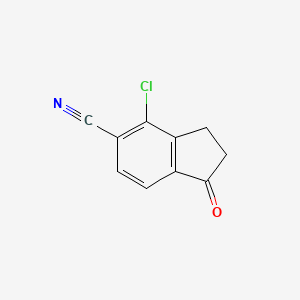
1-Amino-1-(3,5-dimethoxyphenyl)acetone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-1-(3,5-dimethoxyphenyl)acetone is an organic compound with the molecular formula C11H15NO3 and a molecular weight of 209.24 g/mol . It is characterized by the presence of an amino group and two methoxy groups attached to a phenyl ring, making it a versatile compound in various chemical reactions and applications.
Métodos De Preparación
The synthesis of 1-Amino-1-(3,5-dimethoxyphenyl)acetone can be achieved through several synthetic routes. One common method involves the reaction of 3,5-dimethoxybenzaldehyde with nitroethane in the presence of a base to form the corresponding nitrostyrene. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride, to yield the desired compound . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques.
Análisis De Reacciones Químicas
1-Amino-1-(3,5-dimethoxyphenyl)acetone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into amines or alcohols using reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Amino-1-(3,5-dimethoxyphenyl)acetone has a wide range of scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules for various research purposes.
Biology: The compound is used in the study of biochemical pathways and interactions, particularly those involving amino groups and methoxy-substituted phenyl rings.
Medicine: Research into potential pharmaceutical applications includes exploring its role as a precursor for drug development and its biological activity in various assays.
Mecanismo De Acción
The mechanism by which 1-Amino-1-(3,5-dimethoxyphenyl)acetone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds and participate in nucleophilic attacks, while the methoxy groups can influence the compound’s electronic properties and reactivity. These interactions can modulate biochemical pathways and cellular processes, leading to various biological effects .
Comparación Con Compuestos Similares
1-Amino-1-(3,5-dimethoxyphenyl)acetone can be compared with other similar compounds, such as:
1-Amino-1-(4-methoxyphenyl)acetone: This compound has a single methoxy group, which may result in different reactivity and biological activity.
1-Amino-1-(3,4-dimethoxyphenyl)acetone: The position of the methoxy groups can influence the compound’s chemical behavior and interactions.
1-Amino-1-(3,5-dihydroxyphenyl)acetone: The presence of hydroxyl groups instead of methoxy groups can significantly alter the compound’s properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C11H15NO3 |
|---|---|
Peso molecular |
209.24 g/mol |
Nombre IUPAC |
1-amino-1-(3,5-dimethoxyphenyl)propan-2-one |
InChI |
InChI=1S/C11H15NO3/c1-7(13)11(12)8-4-9(14-2)6-10(5-8)15-3/h4-6,11H,12H2,1-3H3 |
Clave InChI |
CZSHCNPYXHKFMA-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C1=CC(=CC(=C1)OC)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(1-phenyl-1H-pyrazol-4-yl)carbonyl]phenyl 8-quinolinesulfonate](/img/structure/B13049439.png)


![Meso-(5S,8S)-8-(Aminomethyl)-1-Azaspiro[4.5]Decan-2-One Hydrochloride](/img/structure/B13049453.png)
![2-(Trifluoromethyl)imidazo[1,5-A]pyrimidine-8-carboxylic acid](/img/structure/B13049462.png)

![6-Allyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-C]pyridine-4-carboxylic acid](/img/structure/B13049473.png)







